1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride
Description
1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine dihydrochloride is a benzylpiperazine derivative characterized by a piperazine core substituted with a benzyl group containing a 5-bromo and 2-ethoxy moiety. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[(5-bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c1-2-17-13-4-3-12(14)9-11(13)10-16-7-5-15-6-8-16;;/h3-4,9,15H,2,5-8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZLLOWWJFWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Substituted Benzyl Halides
A common approach involves reacting piperazine with a (5-bromo-2-ethoxyphenyl)methyl halide. For example, 5-bromo-2-ethoxybenzyl chloride can be synthesized by brominating 2-ethoxybenzyl alcohol followed by chlorination using thionyl chloride. Subsequent alkylation with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yields the monosubstituted piperazine.
Key conditions :
Reductive Amination of Piperazine
Reductive amination offers higher regioselectivity. The aldehyde precursor, 5-bromo-2-ethoxybenzaldehyde , is condensed with piperazine in the presence of NaBH₃CN or H₂/Pd-C. This method avoids harsh alkylation conditions and improves yields to 65–75%.
Functionalization of the Aromatic Ring
Bromination and Ethoxylation
Bromination of 2-ethoxyphenyl derivatives is achieved using Br₂/FeBr₃ or NBS (N-bromosuccinimide). Ethoxylation via Williamson ether synthesis (2-bromo-5-methoxyphenol + ethyl bromide/K₂CO₃) precedes or follows bromination, depending on reactivity.
Protecting Group Strategies
- Ethoxy group stability : Ethyl groups are stable under bromination conditions but may require protection during chlorination steps using acetyl or tert-butyldimethylsilyl (TBS) groups.
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treating with HCl gas in anhydrous ether or methanol. Key parameters:
- Stoichiometry : 2 equivalents of HCl ensure complete protonation of both piperazine nitrogens.
- Crystallization : Salts are recrystallized from ethanol/ethyl acetate mixtures to achieve >98% purity.
Case Studies from Literature
Pd-Catalyzed Alkoxycarbonylation (Boros et al., 2007)
A related method for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate employs Pd(OAc)₂/Xantphos to couple bromopyridines with aldehydes. Adapting this protocol, 5-bromo-2-ethoxybenzaldehyde could be coupled with piperazine precursors.
Acid Chloride-Mediated Acylation (Lin et al., 2013)
Lin et al. synthesized a benzylpiperazine hydrochloride via acid chloride intermediates. For the target compound, 3-(5-bromo-2-ethoxyphenyl)propanoic acid could be converted to its chloride and reacted with piperazine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 45–60 | 95–98 | Moderate |
| Reductive Amination | 65–75 | 97–99 | High |
| Pd-Catalyzed Coupling | 50–65 | 96–98 | Low |
Reductive amination offers the best balance of yield and scalability, while alkylation is preferred for cost-sensitive applications.
Structural Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine-H), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 4.25 (s, 2H, ArCH₂), 7.15 (d, J=2.4 Hz, 1H, ArH), 7.45 (d, J=2.4 Hz, 1H, ArH).
- MS (ESI) : m/z 328.1 [M+H]⁺ (calc. 328.04).
Challenges and Optimization
- Regioselectivity : Bromination at the 5-position requires careful control of stoichiometry and temperature.
- Byproducts : Bis-alkylated piperazine is minimized using excess amine.
- Solvent choice : DMF improves reaction kinetics but complicates purification; acetonitrile offers better post-reaction handling.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
The compound 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine dihydrochloride (CAS No. 2490375-43-2) is a chemical compound with applications in chemistry, biology, and industry .
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is used in studying receptor-ligand interactions and enzyme inhibition. Specifically, positively charged piperazine rings can interact with targets in the solvent-exposed region, contributing to selectivity in kinase inhibition .
- Industry It is used in developing new materials and chemical processes.
Chemical Reactions
1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine dihydrochloride can undergo several types of chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can lead to the formation of corresponding alcohols or amines.
- Substitution The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions, such as sodium azide in dimethylformamide (DMF) for azide substitution. This can lead to the formation of azides, amines, or other substituted derivatives.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Substituted Benzylpiperazines
Phenylpiperazines
Pharmacological and Functional Comparisons
Serotonin Receptor Interactions
- TFMPP and mCPP : These phenylpiperazines act as 5-HT1B/1C agonists, reducing locomotor activity in rats. Substituent position (e.g., 3-CF₃ in TFMPP) critically affects receptor selectivity .
- Target Compound : The 5-bromo and 2-ethoxy groups may alter receptor binding compared to smaller substituents (e.g., methoxy). Bromine’s bulkiness could reduce 5-HT1B affinity but enhance interactions with other subtypes (e.g., 5-HT2A) .
Calcium Channel Antagonism
- The target compound’s bromine and ethoxy groups may similarly modulate calcium flux, though empirical data is needed.
Antimicrobial Activity
- 1-(4-Chlorophenyl)-1-propylpiperazine: Shows excellent activity against S. aureus .
Key Differentiators and Implications
Halogen Effects : Bromine (target) vs. chlorine () alters electronic properties and lipophilicity, impacting bioavailability and receptor binding .
Alkoxy Substituents : Ethoxy (target) vs. methoxy () may improve metabolic stability due to reduced oxidative demethylation .
Salt Form : Dihydrochloride salts (target, ) enhance aqueous solubility, critical for in vivo applications .
Biological Activity
1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride is a compound of interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 5-bromo-2-ethoxyphenyl group. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.
The compound's biological activity primarily arises from its ability to interact with specific molecular targets, including receptors and enzymes. It modulates their activity, leading to various physiological effects. Notably, it has been studied for its potential as an inhibitor in receptor-ligand interactions and enzyme inhibition pathways .
Biological Activity and Applications
This compound has shown promise in several biological contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM .
2. Inhibition of Enzymatic Activity
Studies have highlighted the compound's role in inhibiting specific enzymes, contributing to its potential therapeutic applications. For example, it has been identified as a potent inhibitor of the C1s enzyme, which is involved in the complement system, with submicromolar IC50 values reported .
3. Neuropharmacological Effects
The piperazine structure is commonly associated with neuropharmacological activity. Compounds derived from this scaffold have been explored for their effects on neurotransmitter receptors, particularly in the context of pain and inflammation .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine showed significant bactericidal activity against MRSA strains, with MIC values indicating strong potential for clinical application against resistant infections .
- Enzyme Inhibition Studies : In vitro assays revealed that the compound effectively inhibited C1s enzyme activity, suggesting its role as a therapeutic agent in conditions related to the complement system, such as autoimmune diseases .
Q & A
Q. Table 1: Synthetic Conditions for Piperazine Derivatives
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate coupling but risk decomposition |
| Reaction Time | 12–24 hours | Prolonged time increases conversion but may degrade product |
| Solvent Polarity | High (DMF, Acetonitrile) | Enhances nucleophilicity of piperazine |
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show [M+H]⁺ at m/z 347.06 (calculated for C₁₄H₂₀BrN₂O⁺) with isotopic peaks confirming bromine .
- X-ray Crystallography : Resolve crystal packing and verify stereochemistry, particularly if chiral centers are present .
Basic: How can researchers design in vitro assays to evaluate the compound’s interaction with serotonin or dopamine receptors?
Methodological Answer:
- Radioligand Binding Assays :
- Membrane Preparation : Isolate receptors from transfected HEK293 cells or brain tissue homogenates.
- Competitive Binding : Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A) to measure displacement by the compound. Calculate IC₅₀ values .
- Functional Assays :
- cAMP Accumulation : For GPCR targets (e.g., D₂ dopamine receptors), measure intracellular cAMP levels using ELISA or BRET .
- Data Normalization : Include positive controls (e.g., clozapine for 5-HT receptors) and normalize to baseline activity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on halogen-substituted analogs of this compound?
Methodological Answer:
- Halogen Variation : Synthesize analogs with Cl, F, or I substituents at the 5-position of the phenyl ring. Compare binding affinities to assess electronic effects. Fluorine analogs often enhance metabolic stability .
- Ethoxy Group Modifications : Replace the ethoxy group with methoxy or propoxy to study steric effects on receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Validate with mutagenesis studies on key residues (e.g., Asp155 in 5-HT₂A) .
Q. Table 2: Comparative Binding Affinities of Halogenated Analogs
| Substituent (X) | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Br | 12.3 ± 1.5 | 45.2 ± 3.1 | 120 ± 15 |
| Cl | 18.7 ± 2.1 | 52.4 ± 4.2 | 95 ± 10 |
| F | 9.8 ± 0.9 | 38.7 ± 2.8 | 180 ± 20 |
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell line, receptor subtype, ligand concentration). For example, discrepancies in 5-HT₂A Kᵢ may arise from differences in membrane preparation (endogenous vs. transfected receptors) .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply statistical models (random-effects) to identify outliers .
- Experimental Replication : Repeat key assays with controlled variables (pH, temperature, cofactors) to isolate confounding factors .
Advanced: What computational approaches are recommended for predicting the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., ethoxy demethylation).
- Half-Life Prediction : Apply machine learning models (e.g., XenoSite) trained on hepatic microsomal stability data .
- In Vitro Validation :
- Liver Microsomes : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
Advanced: How can researchers assess the compound’s potential for off-target binding in the central nervous system (CNS)?
Methodological Answer:
- Broad-Screen Panels : Use Eurofins’ CEREP panel or similar services to test binding against 50+ CNS targets (e.g., σ receptors, monoamine transporters) .
- Thermodynamic Profiling :
- Surface Plasmon Resonance (SPR) : Measure kinetics (kₒₙ/kₒff) for off-targets to assess binding reversibility .
- In Vivo Cross-Check : Compare behavioral assays (e.g., locomotor activity in rodents) with selective receptor antagonists to isolate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
